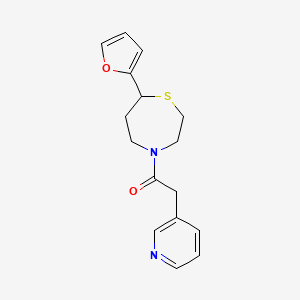

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c19-16(11-13-3-1-6-17-12-13)18-7-5-15(21-10-8-18)14-4-2-9-20-14/h1-4,6,9,12,15H,5,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJWZAZXHXLTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is a complex organic molecule characterized by its unique heterocyclic structure, which combines furan, thiazepane, and pyridine moieties. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.43 g/mol. The compound features a thiazepane ring fused with furan and pyridine structures, which are known for their interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O2S |

| Molecular Weight | 345.43 g/mol |

| Structural Features | Thiazepane, Furan, Pyridine |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. The interaction of its heterocyclic rings with bacterial enzymes may inhibit their function, leading to bacterial cell death.

- Antioxidant Activity : The presence of furan and thiazepane rings may contribute to antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems.

- Anticancer Potential : Studies have shown that compounds with similar structural motifs can exhibit anticancer activity by interfering with cancer cell proliferation pathways. The specific mechanisms include the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. For instance, it has been noted to inhibit pancreatic lipase, which is relevant for obesity treatment.

The mechanism of action involves the binding of the compound to specific molecular targets within biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects. For example:

- Enzyme Binding : The heterocyclic rings can fit into the active sites of enzymes, inhibiting their activity.

- Receptor Modulation : The compound may alter receptor conformation or function, influencing cellular responses.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of similar thiazepane derivatives against Gram-positive and Gram-negative bacteria using disk diffusion methods. Results indicated significant inhibition zones, suggesting strong antibacterial properties.

- In Vitro Antioxidant Activity : The DPPH assay was employed to assess the antioxidant capacity of related compounds. The IC50 values demonstrated that these compounds effectively reduced DPPH radicals, indicating promising antioxidant potential.

- Enzyme Inhibition Assay : A pancreatic lipase inhibition assay was conducted using synthesized derivatives of thiazepane compounds. The results showed that certain derivatives exhibited inhibition comparable to standard drugs like Orlistat.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from recent literature (Table 1).

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Differences

- Substituent Effects: The fluorophenyl-sulfone analog exhibits increased molecular weight (362.4 g/mol) due to the electronegative fluorine atom and sulfone group.

Heterocyclic Core :

Research Findings and Implications

- Synthetic Challenges: Limited data on synthetic routes for the target compound exist, though analogs like those in Table 1 are synthesized via nucleophilic substitutions or cyclization reactions involving malononitrile or ethyl cyanoacetate .

- The fluorophenyl-sulfone analog may exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects.

Computational Insights : Molecular docking or QSAR studies could elucidate how substituents influence target binding. For example, the pyridin-3-yl group’s nitrogen may interact with catalytic residues in enzyme active sites, while furan’s oxygen could mediate solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.